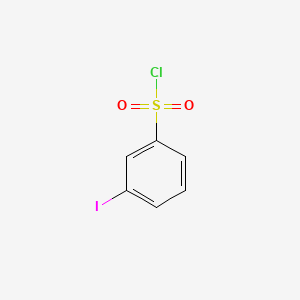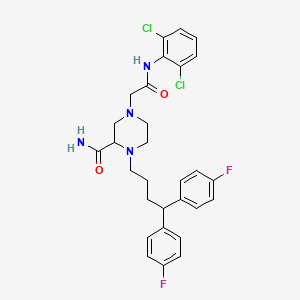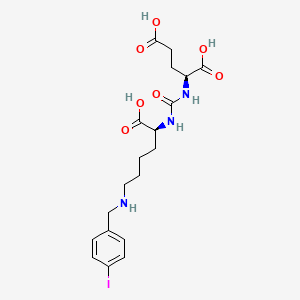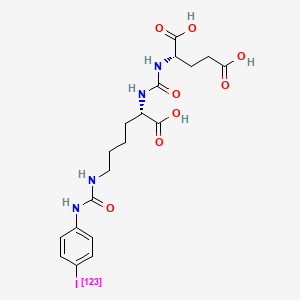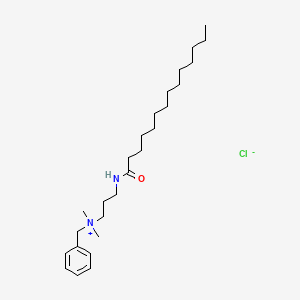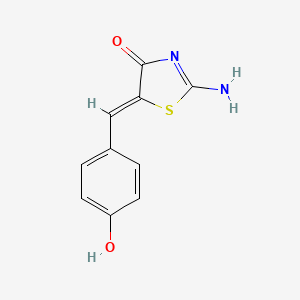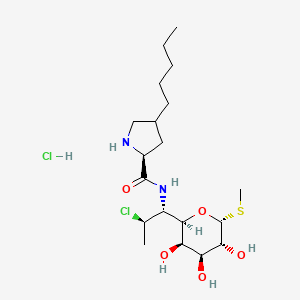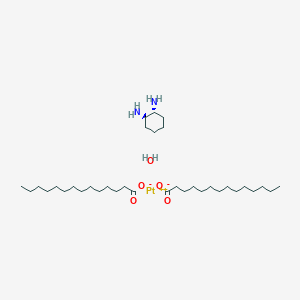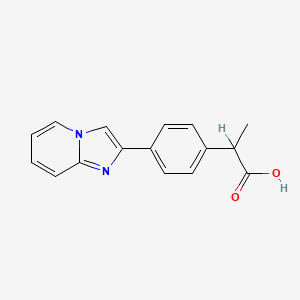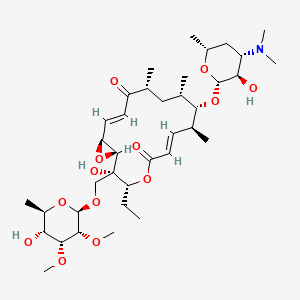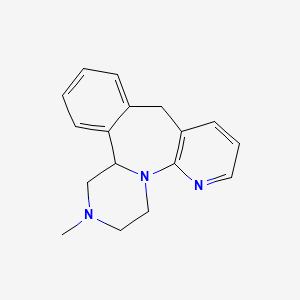
MK-0557
概要
説明
MK-0557 is a highly selective, orally administered antagonist of the neuropeptide Y5 receptor. It was developed by Merck for the treatment of obesity. Neuropeptide Y is a potent orexigenic neuropeptide, and antagonism of neuropeptide Y Y1 and neuropeptide Y Y5 receptors is considered a potentially important anti-obesity drug target .
科学的研究の応用
Chemistry: It serves as a model compound for studying the interactions of neuropeptide Y receptors.
Biology: The compound is used to investigate the role of neuropeptide Y in regulating food intake and energy balance.
Safety and Hazards
MK-0557 is not classified as a dangerous substance according to GHS . It is advised to avoid dust formation and breathing mist, gas, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical attention should be sought immediately .
将来の方向性
While the strategy of NPY5 receptor (NPY5R) antagonism has been unsuccessful for the treatment of obesity, the MK-0557 development program by Merck highlights important aspects of rational and efficient transition from preclinical to clinical drug development . The drug’s highest R&D status is currently discontinued .
作用機序
MK-0557 exerts its effects by selectively binding to and antagonizing the neuropeptide Y5 receptor. This receptor is involved in the regulation of food intake and energy balance. By blocking the receptor, this compound reduces the orexigenic effects of neuropeptide Y, leading to decreased food intake and potential weight loss .
生化学分析
Biochemical Properties
MK-0557 interacts with the Neuropeptide Y5 receptor, a potent orexigenic neuropeptide . It has a Ki value of 1.6 nM, indicating a high affinity for this receptor . This compound does not significantly bind to other Neuropeptide Y receptors such as NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations of 10 μM .
Cellular Effects
This compound has been shown to influence cell function by antagonizing the effects of the Neuropeptide Y5 receptor . This receptor is involved in various cellular processes, including food intake regulation and obesity . By blocking this receptor, this compound can potentially reduce body weight gain and hyperphagia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Neuropeptide Y5 receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its potential anti-obesity effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause a significant reduction in body weight gain in diet-induced obese mice over time
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, when lean mice on regular chow were switched to a medium high-fat diet and treated with this compound at 30 mg/kg PO QD, this compound caused a 40% reduction in body weight gain at day 35 .
Metabolic Pathways
Given its interaction with the Neuropeptide Y5 receptor, it may influence metabolic flux or metabolite levels related to this receptor’s activity .
準備方法
The synthetic routes and reaction conditions for MK-0557 involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.
化学反応の分析
MK-0557 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
MK-0557 is unique in its high selectivity for the neuropeptide Y5 receptor. Similar compounds include other neuropeptide Y receptor antagonists, such as:
BIBP 3226: A neuropeptide Y1 receptor antagonist.
GR231118: A neuropeptide Y2 receptor antagonist.
MK-0764: Another neuropeptide Y5 receptor antagonist developed by Merck.
These compounds differ in their receptor selectivity and therapeutic applications, with this compound being specifically targeted for obesity treatment due to its selective antagonism of the neuropeptide Y5 receptor .
特性
IUPAC Name |
N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZIRFUCOMQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328232-95-7, 935765-76-7 | |
| Record name | MK-0557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0557 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-0557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of MK-0557 and its connection to obesity?
A1: this compound is a highly selective and potent antagonist of the Neuropeptide Y5 receptor (NPY5R) []. Neuropeptide Y (NPY), acting through NPY receptors, is known to stimulate food intake []. Studies suggest that the NPY5R plays a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY []. By blocking the NPY5R, this compound aims to reduce food intake and potentially aid in weight loss.
Q2: What were the outcomes of clinical trials involving this compound for weight loss?
A2: Preclinical studies with this compound showed promising results, demonstrating weight loss in rodent models of obesity []. This led to clinical trials in humans. While initial short-term studies suggested potential weight loss benefits, larger, long-term clinical trials revealed that this compound resulted in minimal weight loss []. The reasons for this discrepancy between preclinical and clinical findings require further investigation.
Q3: Are there alternative strategies for targeting the NPY system for obesity treatment?
A3: Research suggests that both the Y1 and Y5 receptors mediate the orexigenic actions of NPY []. While this compound specifically targets the NPY5R, future therapeutic approaches might consider dual blockade of both Y1 and Y5 receptors to achieve more robust weight loss effects []. This highlights the complexity of the NPY system and the need for continued research to identify effective therapeutic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





